molecular formula C10H8ClF3N2 B13423553 Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride CAS No. 37989-07-4

Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride

Cat. No.: B13423553
CAS No.: 37989-07-4
M. Wt: 248.63 g/mol
InChI Key: WBAZUSCJWSXCHL-UHFFFAOYSA-N
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Description

Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride is a substituted isoquinoline derivative featuring an amino group at position 1 and a trifluoromethyl (-CF₃) group at position 3, with a hydrochloride salt formulation. Isoquinoline derivatives are heterocyclic aromatic compounds with a bicyclic structure, widely studied for their pharmacological and material science applications. This compound’s monohydrochloride form likely improves aqueous solubility, a critical factor for bioavailability in drug development.

Properties

CAS No.

37989-07-4

Molecular Formula

C10H8ClF3N2

Molecular Weight

248.63 g/mol

IUPAC Name

3-(trifluoromethyl)isoquinolin-1-amine;hydrochloride

InChI

InChI=1S/C10H7F3N2.ClH/c11-10(12,13)8-5-6-3-1-2-4-7(6)9(14)15-8;/h1-5H,(H2,14,15);1H

InChI Key

WBAZUSCJWSXCHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2N)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups onto the isoquinoline ring .

Scientific Research Applications

Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying various biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

1-Alkyl-tetrahydroisoquinoline Derivatives

  • Substituent Effects: Unlike the target compound’s -CF₃ and -NH₂ groups, 1-alkyl-tetrahydroisoquinoline derivatives (e.g., 1-methyl-, -ethyl, -propyl) feature saturated isoquinoline cores with alkyl chains at position 1. Longer alkyl chains (C6–C17) correlate with increased lipophilicity and altered biological activity, such as enhanced antimicrobial or cytotoxic effects .
  • Biological Activity: The target compound’s -CF₃ group may confer distinct electronic and steric effects compared to alkyl chains.

1-Amino-isoquinoline Derivatives

  • Amino Group Positioning: Derivatives with amino groups at position 1 (e.g., 1-amino-isoquinoline) often exhibit enhanced binding to biological targets like kinases or neurotransmitter receptors. The addition of -CF₃ at position 3 in the target compound may further optimize target affinity or selectivity.

Heterocyclic Analogues: Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide

  • Core Structure: Phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) share a bicyclic aromatic system but replace the isoquinoline nitrogen with an oxygen, altering electronic properties. The chloro substituent in phthalimides is electron-withdrawing, similar to -CF₃ in the target compound, but differs in size and polarizability .
  • Applications: Phthalimides are primarily used as polymer precursors (e.g., polyimides) , whereas isoquinoline derivatives are more common in drug discovery. This highlights functional divergences arising from core heterocycle differences.

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Class Core Structure Substituent(s) Key Properties/Applications Reference
1-Amino-3-CF₃-isoquinoline·HCl Isoquinoline -NH₂ (1), -CF₃ (3) Enhanced solubility (HCl salt), potential bioactivity
1-Alkyl-THIQ derivatives Tetrahydroisoquinoline -R (1; R = C1–C17) Chain length-dependent antimicrobial/cytotoxic activity
3-Chloro-N-phenyl-phthalimide Phthalimide -Cl (3), -Ph (N-linked) Polymer synthesis, high-purity monomer

Table 2: Functional Group Impact

Group Electronic Effect Role in Bioactivity Example Compound
-CF₃ Strongly electron-withdrawing Stabilizes charge interactions, enhances metabolic stability 1-Amino-3-CF₃-isoquinoline·HCl
-Cl (phthalimide) Moderately electron-withdrawing Influences polymer crystallinity 3-Chloro-N-phenyl-phthalimide
-NH₂ Electron-donating Facilitates hydrogen bonding 1-Amino-isoquinoline derivatives

Notes

Data Limitations: Direct comparative data on 1-amino-3-(trifluoromethyl)-isoquinoline·HCl are scarce; inferences are drawn from structural analogs.

Synthesis Considerations : High-purity synthesis methods for phthalimides (e.g., recrystallization ) may inform purification strategies for the target compound.

Biological Activity Gaps : While 1-alkyl-THIQ derivatives show chain-length-dependent activity , the target compound’s -CF₃ group merits separate investigation for cytotoxicity or antimicrobial effects.

Q & A

Basic: What are the standard synthetic protocols for Isoquinoline, 1-amino-3-(trifluoromethyl)-, monohydrochloride, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves three key steps: (i) introduction of the trifluoromethyl group using agents like trifluoromethyl iodide, (ii) methylation of the nitrogen atom (e.g., using methyl iodide), and (iii) formation of the hydrochloride salt via HCl treatment . Intermediates should be characterized using:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) for structural elucidation.
    Example: A 2024 study optimized trifluoromethylation at 60°C with a 78% yield, validated by ¹⁹F NMR .

Advanced: How can reaction conditions be optimized to address low yields in trifluoromethylation steps?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalyst optimization : Transition-metal catalysts (e.g., CuI) improve regioselectivity.
  • Temperature control : Gradual heating (40–60°C) minimizes decomposition.
    Advanced tools like continuous flow reactors can enhance scalability and purity (>95%) by maintaining consistent reaction parameters .

Basic: What biological activities are associated with this compound, and what assays are used for initial screening?

Methodological Answer:
Preliminary studies suggest:

  • Neuroprotective effects : Modulation of dopamine and serotonin receptors in rodent models .
  • Antimicrobial activity : Tested via MIC assays against S. aureus and C. albicans .
    Standard assays include:
  • MTT assay for cytotoxicity (IC₅₀ values).
  • Forced swim test (FST) for antidepressant-like activity .

Advanced: How can contradictory data on biological activity (e.g., cytotoxicity vs. neuroprotection) be resolved?

Methodological Answer:
Contradictions may arise from assay-specific conditions or off-target effects. Resolve via:

  • Dose-response profiling : Establish biphasic effects (e.g., neuroprotection at low doses vs. cytotoxicity at high doses).
  • Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify primary targets.
  • Metabolomics : Compare metabolic pathways in treated vs. untreated cells .
    A 2023 study linked cytotoxicity to mitochondrial membrane disruption via JC-1 staining .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC-PDA : Purity >98% with a C18 column (acetonitrile/water gradient).
  • Karl Fischer titration : Water content <0.5%.
  • Elemental analysis : Validate C, H, N, Cl, and F ratios .

Advanced: How can spectroscopic data contradictions (e.g., ¹H NMR splitting patterns) be addressed?

Methodological Answer:
Unexpected splitting may indicate conformational isomers or impurities. Mitigate via:

  • Variable-temperature NMR : Identify dynamic equilibria (e.g., rotamers).
  • 2D NMR (COSY, NOESY) : Resolve coupling networks.
  • DFT calculations : Compare experimental vs. simulated spectra .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Acute toxicity : LD₅₀ (mouse, subcutaneous) = 190 mg/kg; use PPE (gloves, goggles) .
  • Storage : Desiccated at -20°C to prevent hydrolysis.

Advanced: How can material science applications (e.g., polymer synthesis) be explored?

Methodological Answer:

  • Polymer incorporation : Blend with polyesters via melt processing (180–200°C).
  • Property assessment :
    • TGA : Thermal stability up to 250°C .
    • DSC : Glass transition temperature (Tg) modulation.
      Example: A 2024 study reported a 15% increase in tensile strength using 5 wt% loading .

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